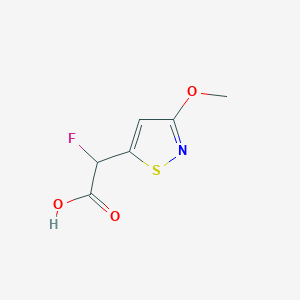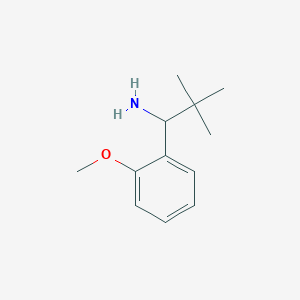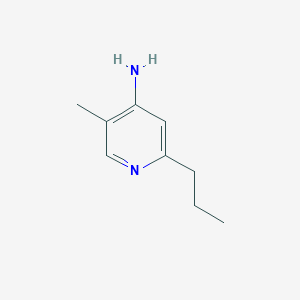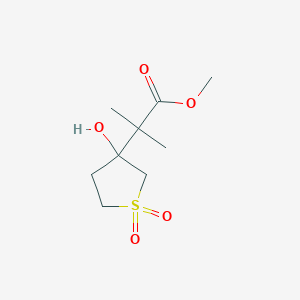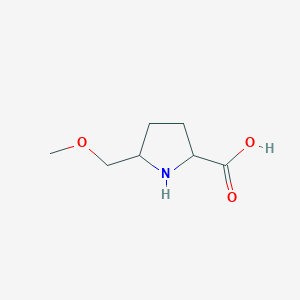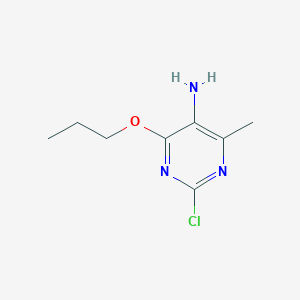
2-Chloro-4-methyl-6-propoxypyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methyl-6-propoxypyrimidin-5-amine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-propoxypyrimidin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-6-propoxypyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-propoxypyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol at temperatures ranging from 50-100°C.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Condensation Reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include oxides, amines, and other reduced derivatives.
Condensation Reactions: Products include Schiff bases and other condensation products.
Scientific Research Applications
2-Chloro-4-methyl-6-propoxypyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-propoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but lacks the propoxy group at position 6.
4-Chloro-6-methyl-2-pyrimidinamine: Another similar compound with a different substitution pattern.
Uniqueness
2-Chloro-4-methyl-6-propoxypyrimidin-5-amine is unique due to the presence of the propoxy group at position 6, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or industrial chemical.
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-propoxypyrimidin-5-amine |
InChI |
InChI=1S/C8H12ClN3O/c1-3-4-13-7-6(10)5(2)11-8(9)12-7/h3-4,10H2,1-2H3 |
InChI Key |
JXJCQWVPFLOJPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC(=C1N)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299648.png)

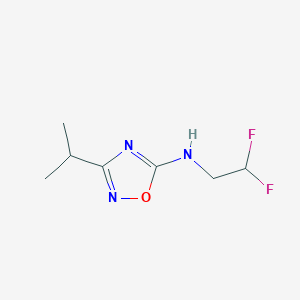
![3-[(4-Chloro-3-methylphenyl)methyl]pyrrolidine](/img/structure/B13299662.png)
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine](/img/structure/B13299665.png)
![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13299686.png)
